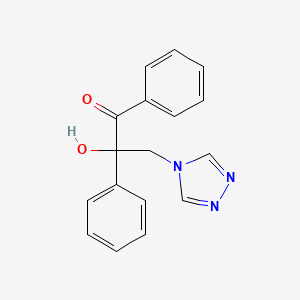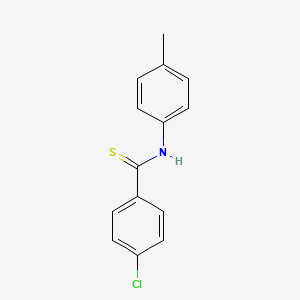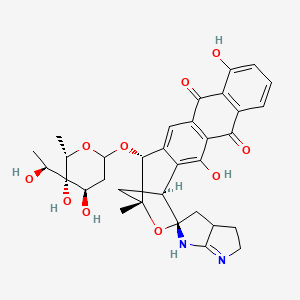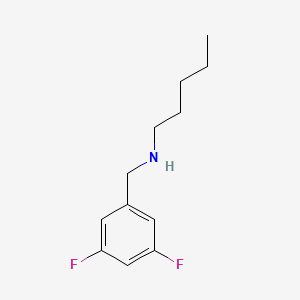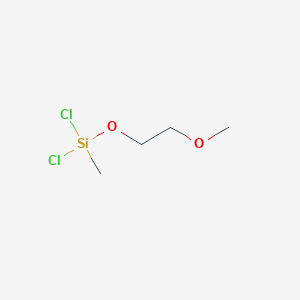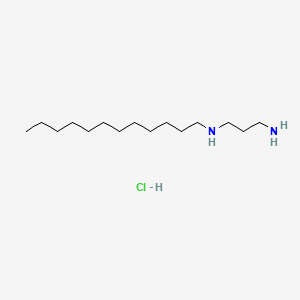
N-Dodecylpropane-1,3-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dodecylpropane-1,3-diamine hydrochloride is a chemical compound with the molecular formula C15H35ClN2. It is a colorless to pale yellow liquid with a characteristic amine odor. This compound is known for its surfactant properties and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Dodecylpropane-1,3-diamine hydrochloride can be synthesized through the reaction of dodecylamine with acrylonitrile, followed by hydrogenation. The reaction typically involves the following steps:
Reaction of Dodecylamine with Acrylonitrile: This step forms N-dodecylpropane-1,3-diamine.
Hydrogenation: The intermediate product is then hydrogenated to yield this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: N-Dodecylpropane-1,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can participate in substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-Dodecylpropane-1,3-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and personal care products
Mechanism of Action
The mechanism of action of N-dodecylpropane-1,3-diamine hydrochloride involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to cell lysis. It can also interact with proteins, altering their structure and function. These interactions make it effective as an antimicrobial agent and in various biochemical applications .
Comparison with Similar Compounds
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: Similar structure but different functional groups.
Laurylamine Dipropylenediamine: Another dodecylamine derivative with different applications
Uniqueness: N-Dodecylpropane-1,3-diamine hydrochloride is unique due to its specific surfactant properties and its ability to interact with both lipid membranes and proteins. This makes it versatile for use in various fields, including chemistry, biology, and medicine .
Properties
CAS No. |
71732-94-0 |
|---|---|
Molecular Formula |
C15H35ClN2 |
Molecular Weight |
278.90 g/mol |
IUPAC Name |
N'-dodecylpropane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C15H34N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16;/h17H,2-16H2,1H3;1H |
InChI Key |
HCHBZCWDQZSHBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


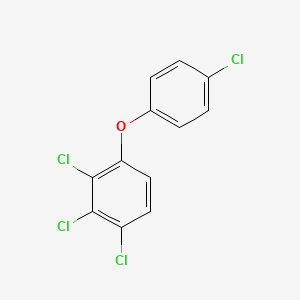

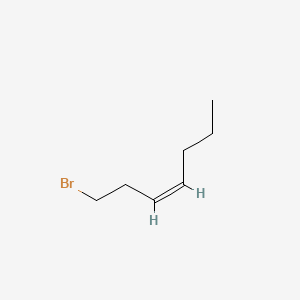
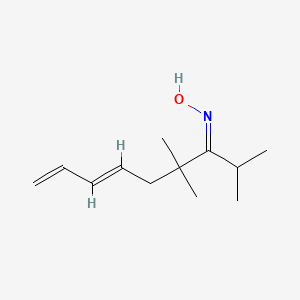

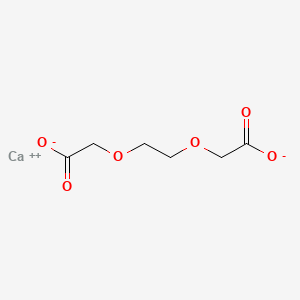
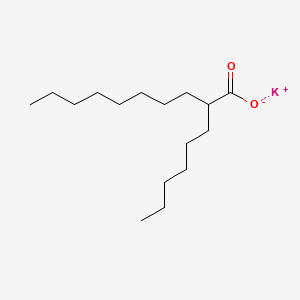
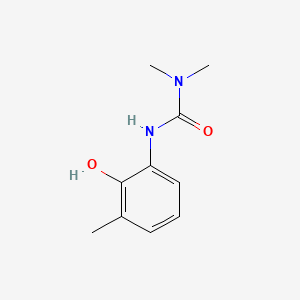
![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)
